molecular formula C8H12N2O2 B1386689 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid CAS No. 1013936-87-2

2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid

Cat. No.: B1386689
CAS No.: 1013936-87-2
M. Wt: 168.19 g/mol
InChI Key: NUSRGUFJUPNVPK-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a propionic acid side chain at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors. Its molecular formula is C8H12N2O2, with a molecular weight of 168.19 g/mol (calculated based on IUPAC nomenclature).

Properties

IUPAC Name

2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-7(2)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRGUFJUPNVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a suitably activated propionic acid derivative with 5-methylpyrazole. The key steps include:

  • Preparation of the Propionic Acid Derivative:
    Typically, 2-bromo-3-methylpropionic acid or its ester is used as the electrophilic precursor.

  • Reaction Conditions:
    The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate or sodium hydride serving as the base to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

  • Reaction Parameters:
    Elevated temperatures (~80–120°C) are employed to facilitate substitution, with reaction times ranging from several hours to overnight.

Reaction Scheme:

5-Methylpyrazole + 2-bromo-3-methylpropionic acid → 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid

Notes:

  • The process may require subsequent hydrolysis of ester groups if ester precursors are used.
  • Purification involves recrystallization or chromatography to isolate the pure acid.

Cyclization of Pyrazole Precursors with α,β-Unsaturated Carbonyl Compounds

Method Overview:

A more sophisticated route involves constructing the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by side-chain modifications.

  • Step 1: Condensation of methyl hydrazine with 1,3-dicarbonyl compounds such as ethyl acetoacetate to form pyrazole intermediates.
  • Step 2: Alkylation at the 1-position with a suitable propionic acid derivative, such as methyl 2-bromo-3-methylpropionate.
  • Step 3: Hydrolysis of ester groups to generate the free acid.

Reaction Conditions:

  • Acidic or basic catalysis depending on the step.
  • Reflux in ethanol or acetic acid to promote cyclization.
  • Subsequent hydrolysis in aqueous acid or base.

Research Findings:

This method is supported by patent literature and laboratory syntheses, emphasizing the importance of controlling reaction temperature and pH to optimize yield and purity.

Use of Multistep Synthesis via Pyrazole Formation Followed by Side-Chain Functionalization

Method Overview:

This involves initial synthesis of the pyrazole ring, followed by attachment of the propionic acid side chain:

  • Step 1: Synthesis of 5-methylpyrazole via cyclization of methylhydrazine with 1,3-dicarbonyl compounds.
  • Step 2: N-alkylation of pyrazole at the 3-position with a halogenated propionic acid derivative.
  • Step 3: Hydrolysis or decarboxylation as needed to obtain the free acid.

Reaction Conditions:

  • Use of basic catalysts like potassium carbonate.
  • Elevated temperatures (~100°C).
  • Purification through recrystallization and chromatography.

Industrial-Scale Synthesis Considerations

For large-scale manufacturing, processes are optimized to maximize yield, reduce hazardous reagent use, and streamline purification:

  • Reactor Design: Continuous flow reactors for controlled reaction conditions.
  • Reagents: Preference for less hazardous reagents, e.g., avoiding methyl iodide or boron tribromide.
  • Purification: Crystallization and filtration rather than column chromatography.

Data Table: Comparison of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Direct Alkylation 5-Methylpyrazole + 2-bromo-3-methylpropionic acid Aprotic solvent, base, elevated temperature Simplicity, straightforward Requires purification, moderate yield
Cyclization + Alkylation Hydrazine derivatives + α,β-unsaturated compounds Reflux, acid/base catalysis High regioselectivity Multi-step, time-consuming
Multistep Pyrazole Synthesis Hydrazine + 1,3-dicarbonyl + halogenated propionic acid Reflux, basic conditions Versatile, scalable Multiple steps, purification challenges
Industrial Optimization Continuous flow, safer reagents Controlled temperature and pressure High yield, safety Equipment-intensive

Research Findings and Optimization Strategies

  • Yield Enhancement:
    Use of optimized molar ratios, solvent systems, and temperature control improves overall yield and purity.

  • Selectivity:
    Controlling reaction parameters minimizes side reactions and formation of isomers, as noted in patent literature.

  • Environmental and Safety Considerations: Preference for greener reagents and conditions, such as avoiding methyl iodide and boron tribromide, aligns with sustainable chemistry principles.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid serves as a versatile building block. Its structure allows chemists to create more complex molecules through various reactions:

Reaction Type Description Common Reagents
Oxidation Converts the compound into carboxylic acids or ketonesPotassium permanganate
Reduction Reduces carboxylic acids to alcoholsLithium aluminum hydride
Substitution Electrophilic substitution on the pyrazole ringMethyl iodide, potassium carbonate

Research has shown that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies indicate efficacy against various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for further medicinal research.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Medicine

The compound is being investigated as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents:

Therapeutic Area Potential Applications
Cancer Treatment Modulation of cancer cell pathways
Pain Management Development of non-steroidal anti-inflammatory drugs (NSAIDs)

Case Study: Drug Development

In a research article from Bioorganic & Medicinal Chemistry Letters, scientists explored the use of pyrazole derivatives in developing new analgesics with reduced side effects compared to traditional NSAIDs .

Industrial Applications

The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties allow for applications in:

  • Agriculture : As a precursor for developing fungicides and herbicides.
  • Material Science : In the formulation of polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid can be contextualized by comparing it to analogous pyrazole derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Methyl 2-Methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoate Structure: Differs by a nitro group (-NO2) at the pyrazole 3-position and a methyl ester (-COOCH3) instead of the propionic acid (-COOH) . Molecular Formula: C9H13N3O3. Molecular Weight: 227.22 g/mol. Key Differences:

  • The ester group reduces solubility in polar solvents compared to the carboxylic acid.

2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic Acid

  • Structure : Features a chlorine (-Cl) at the pyrazole 4-position and a trifluoromethyl (-CF3) group at the 3-position .
  • Molecular Formula : C8H9ClF3N2O2.
  • Molecular Weight : 257.62 g/mol.
  • Key Differences :

  • The -CF3 and -Cl substituents are strongly electron-withdrawing, lowering the pKa of the propionic acid group (increasing acidity).
  • Higher lipophilicity due to -CF3, which may improve membrane permeability but reduce aqueous solubility.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (e.g., thiophene-linked compounds) Structure: Pyrazole rings with amino (-NH2) and hydroxy (-OH) groups, linked to thiophene moieties . Key Differences:

  • Amino and hydroxy groups enhance hydrogen-bonding capacity, influencing biological target interactions.
  • Thiophene incorporation alters electronic properties and ring planarity compared to purely aliphatic side chains.

Physicochemical Properties

Compound Solubility (Polar Solvents) Acidity (pKa) Lipophilicity (LogP)
This compound High (due to -COOH) ~4.2 (estimated) ~1.3 (moderate)
Methyl ester analogue Moderate (ester group) N/A ~1.8 (higher)
Chloro/CF3-substituted analogue Low (due to -CF3) ~3.5 (estimated) ~2.5 (high)

Crystallographic and Computational Insights

  • Structural determination of these compounds often relies on X-ray crystallography using software suites like SHELX and WinGX .
  • The propionic acid group in the target compound facilitates hydrogen-bonded networks in crystal lattices, whereas ester or halogenated analogues exhibit distinct packing patterns due to steric and electronic differences.

Biological Activity

2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol. The compound features a propionic acid backbone with a pyrazole moiety that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with pyrazole structures exhibit notable antimicrobial properties. In one study, derivatives of pyrazole were tested against various bacterial strains, revealing effectiveness against E. coli and Staphylococcus aureus. The presence of the carboxylic acid group in this compound enhances its antibacterial activity by facilitating interactions with bacterial cell membranes .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory capabilities. A study demonstrated that this compound significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin. The compound's mechanism involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The pyrazole ring structure allows for interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, thereby modulating their signaling pathways.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial activity compared to traditional antibiotics .

Anti-inflammatory Research

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a reduction in paw swelling by approximately 50% after four hours, indicating potent anti-inflammatory properties .

Comparative Analysis

A comparison table summarizing the biological activities of similar pyrazole compounds is presented below:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundSignificant (MIC: 32 µg/mL)High (50% reduction in edema)Effective
PhenylbutazoneModerateHighModerate
Other Pyrazole DerivativesVariableVariableVariable

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reactant Ratios : Use equimolar ratios of pyrazole derivatives and propionic acid precursors (e.g., ethyl acetoacetate) to minimize side reactions .
  • Solvent Selection : Reflux in ethanol or dioxane enhances solubility and reaction efficiency. For example, ethanol facilitates recrystallization for purity improvement .
  • Catalysis : Acidic conditions (e.g., acetic acid) promote cyclization and condensation steps, critical for pyrazole ring formation .
  • Purification : Recrystallization in ethanol followed by TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) ensures purity validation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • TLC : Use iodine vapor visualization with hexane:ethyl acetoacetate (8:2) to monitor reaction progress .
  • NMR/IR : Analyze proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbonyl stretches (~1700 cm⁻¹) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement, particularly for resolving hydrogen bonding networks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed to predict molecular aggregation?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D , S motifs) using SHELX-refined coordinates .
  • Data Table :
Bond TypeDonor-Acceptor Distance (Å)Angle (°)Graph Set Notation
O–H···N2.85–3.10150–170C(4) or R₂²(8)
C–H···O3.20–3.50110–130D
  • Computational tools (e.g., Mercury CSD) can map these patterns to predict packing efficiency .

Q. What strategies resolve contradictions in reaction mechanism proposals for the formation of this compound?

  • Methodological Answer :
  • Kinetic Studies : Compare rate constants under varying temperatures (e.g., 80–120°C) to identify rate-determining steps .
  • Isotopic Labeling : Use ¹³C-labeled propionic acid to trace carbon migration during condensation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states to validate proposed pathways .

Q. How to design experiments to study the compound's stability under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC at 25–300°C to identify decomposition thresholds .
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC .
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic changes under controlled irradiation .

Q. What computational methods are suitable for modeling the compound's reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or decalin to study aggregation behavior .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid
Reactant of Route 2
2-Methyl-3-(5-methyl-pyrazol-1-YL)-propionic acid

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